molecular formula C15H15NO2 B13421536 Benzoic acid, 2-[(3,4-dimethylphenyl)amino]- CAS No. 39492-53-0

Benzoic acid, 2-[(3,4-dimethylphenyl)amino]-

Cat. No.: B13421536
CAS No.: 39492-53-0
M. Wt: 241.28 g/mol
InChI Key: HGAQNVCHFGXGKU-UHFFFAOYSA-N
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Description

N-(3,4-Dimethylphenyl)anthranilic Acid: is a derivative of anthranilic acid, characterized by the substitution of a hydrogen atom on the nitrogen with a 3,4-dimethylphenyl group. This compound is known for its applications in medicinal chemistry, particularly as a nonsteroidal anti-inflammatory drug (NSAID).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-Dimethylphenyl)anthranilic Acid typically involves the reaction of 2-bromobenzoic acid with 3,4-dimethylaniline in the presence of a copper catalyst. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the amine group of 3,4-dimethylaniline displaces the bromine atom on the benzoic acid derivative .

Industrial Production Methods: On an industrial scale, the synthesis begins with the nitration of o-xylene to produce a mixture of o- and m-nitroxylenes. This mixture is then reduced using iron and hydrochloric acid to yield the corresponding amines. The amines are separated by crystallization of their sulfates, and the desired amine is condensed with o-chlorobenzoic acid in the presence of potassium carbonate and copper as a catalyst .

Chemical Reactions Analysis

Types of Reactions: N-(3,4-Dimethylphenyl)anthranilic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

N-(3,4-Dimethylphenyl)anthranilic Acid exerts its effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation, pain, and fever. By blocking COX enzymes, the compound reduces the production of prostaglandins, thereby alleviating symptoms associated with inflammation .

Comparison with Similar Compounds

Uniqueness: N-(3,4-Dimethylphenyl)anthranilic Acid is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct pharmacological properties. Its ability to selectively inhibit COX enzymes with minimal side effects makes it a valuable compound in medicinal chemistry .

Properties

CAS No.

39492-53-0

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

2-(3,4-dimethylanilino)benzoic acid

InChI

InChI=1S/C15H15NO2/c1-10-7-8-12(9-11(10)2)16-14-6-4-3-5-13(14)15(17)18/h3-9,16H,1-2H3,(H,17,18)

InChI Key

HGAQNVCHFGXGKU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=CC=CC=C2C(=O)O)C

Origin of Product

United States

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